1-(2-Bromotetrafluoroethyl)cyclohexene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCANQYNSAXXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Polyhalogenated Organic Compounds in Contemporary Chemical Research
Polyhalogenated organic compounds (PHCs), which are molecules containing multiple halogen atoms (fluorine, chlorine, bromine, or iodine), are of significant interest in modern chemical research. Their widespread use stems from the profound impact that halogenation has on the physical and chemical properties of an organic molecule. wikipedia.orgnih.gov Industrially, PHCs are utilized in a vast array of products, serving as solvents, refrigerants, propellants, pesticides, and fire-retardant materials. wikipedia.orgunacademy.comaakash.ac.inembibe.com
The chemical inertness and stability conferred by halogen atoms are key to many of these applications. chromatographyonline.com In the realm of synthetic chemistry, PHCs are invaluable intermediates. The presence of multiple halogen atoms, often with differing reactivities, allows for selective, stepwise functionalization, providing pathways to complex target molecules that would be otherwise difficult to access. For instance, compounds like Dichloromethane and Chloroform are widely used as solvents for various chemical transformations. aakash.ac.inembibe.combyjus.com The ability to introduce halogens into organic frameworks enables chemists to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity, which is particularly crucial in the development of pharmaceuticals and agrochemicals. nih.govsoci.org
The Strategic Importance of Fluorinated Cyclohexene Derivatives As Synthetic Scaffolds
Among halogenated compounds, organofluorine compounds hold a position of particular importance. The incorporation of fluorine into organic molecules can dramatically alter their properties, including acidity, basicity, and conformational preference. soci.orgwikipedia.org This "fluorine effect" is a powerful tool in medicinal chemistry, where the replacement of hydrogen with fluorine can enhance a drug's metabolic stability and biological activity. fluoropharm.com Consequently, there is a significant demand for synthetic methods that allow for the precise introduction of fluorine atoms and fluoroalkyl groups into molecular scaffolds. cas.cnumich.edu
Fluorinated cyclohexene (B86901) derivatives have emerged as highly valuable and versatile synthetic scaffolds. nih.gov The cyclohexene ring provides a conformationally constrained six-membered framework that is common in natural products and bioactive molecules. The presence of a fluorine atom or a fluorinated substituent on this ring system offers a unique combination of features. The double bond of the cyclohexene can be readily functionalized through a variety of addition reactions, while the fluorine atom imparts its characteristic electronic effects. These derivatives serve as building blocks for creating structurally diverse and complex fluorinated molecules, including those with multiple chiral centers, which are of great interest in pharmaceutical research. nih.gov
Positioning of 1 2 Bromotetrafluoroethyl Cyclohexene Within Organofluorine and Organobromine Chemistry
Synthesis of Fluorinated and Brominated Ethyl Precursors
The synthesis of the bromotetrafluoroethyl moiety is a critical step in a convergent approach. A common precursor for such groups is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), which can serve as a source for the difluoromethyl or trimethylsilyldifluoromethyl radical. sioc-journal.cnresearchgate.net These precursors are valuable reagents in organofluorine chemistry. researchgate.net The synthesis of (E)-b-(bromotetrafluoroethyl)vinyl diphenyl sulfonium (B1226848) triflate has also been reported as a novel vinyl sulfonium salt, demonstrating its utility in synthesizing bromotetrafluoroethyl-containing compounds. researchgate.net
Derivatization of Cyclohexene Scaffolds
This strategy involves the modification of a pre-existing cyclohexene ring. umass.edulibretexts.orgyoutube.comyoutube.com
One potential route is the reaction of a cyclohexene-derived organometallic reagent with a suitable bromotetrafluoroethyl electrophile. For example, a cyclohexenyl Grignard or organolithium reagent could be reacted with a compound like 1,2-dibromo-1,1,2,2-tetrafluoroethane.
Alternatively, a nucleophilic bromotetrafluoroethyl species could be added to a cyclohexenone derivative. The synthesis of ketone precursors is a known strategy in the preparation of complex molecules. nih.gov The resulting tertiary alcohol could then be dehydrated to introduce the double bond, although controlling the regioselectivity of the elimination would be important. The fluorination of highly functionalized cycloalkanes has been shown to be highly dependent on the substrate. nih.gov The stereocontrolled synthesis of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane highlights the possibility of creating specific stereoisomers of functionalized cyclohexanes. nih.gov
Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Transition Metal Catalysis)
The creation of the carbon-carbon bond between the cyclohexene ring and the fluorinated ethyl side chain is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and functional group tolerance. nih.gov
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are arguably the most utilized methods for aryl-aryl and aryl-alkenyl bond formation. acs.org In the context of synthesizing fluorinated cyclohexenes, a plausible strategy involves the coupling of a cyclohexenylboronic acid or ester with a bromo-tetrafluoroethylene derivative. The Suzuki-Miyaura reaction is often preferred due to the commercial availability and stability of boronic acids. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base. acs.orgrhhz.net The choice of ligand, solvent, and base can be crucial for optimizing the reaction yield and minimizing side reactions, especially when dealing with polyfluorinated substrates which can be prone to degradation. acs.org
Recent advancements have focused on expanding the scope and improving the efficiency of these couplings. For instance, the use of bulky biarylphosphine ligands has been shown to be effective in challenging cross-coupling reactions involving deactivated or sterically hindered partners. rhhz.net Furthermore, palladium-catalyzed three-component reactions, which can combine a cyclohexene, a diboron (B99234) reagent, and an aryl halide in a single step, offer a convergent route to complex alkyl boronic esters, which can then be further functionalized. acs.org
Copper and nickel catalysts have also emerged as viable alternatives to palladium, often providing complementary reactivity and being more cost-effective. nih.govnih.gov The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, could be employed by first synthesizing a (tetrafluoroethynyl)cyclohexane intermediate, followed by hydrobromination. researchgate.netsoton.ac.uk
Below is a table summarizing typical conditions for relevant transition metal-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ or PdCl₂(dppf) | PPh₃ or dppf | Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | Cyclohexenylboronic acid, Bromo-tetrafluoro-alkene | acs.org |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF | Cyclohexenylstannane, Bromo-tetrafluoro-alkene | rhhz.net |
| Sonogashira | Pd(PPh₃)₄, CuI | PPh₃ | Et₃N | THF/Et₃N | Cyclohexenylacetylene, Bromo-tetrafluoro-alkene | soton.ac.uk |
| Nickel-Catalyzed | NiCl₂(dppp) | dppp | - | THF | Cyclohexenyl Grignard, Bromo-tetrafluoro-alkene | nih.gov |
Development of Novel Fluorination and Bromination Reagents for Cyclohexene Systems
The introduction of fluorine and bromine atoms onto the cyclohexene scaffold requires specific and often highly reactive reagents. Research in this area focuses on developing safer, more selective, and more efficient reagents.
For fluorination, traditional methods often relied on hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). Modern approaches utilize a range of nucleophilic and electrophilic fluorinating agents that offer greater control and safety. researchgate.net For the synthesis of fluorinated cyclohexanes, which can be precursors to cyclohexenes, reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) have been used for deoxofluorination reactions of hydroxylated cyclohexane (B81311) derivatives. core.ac.uk
Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), have shown utility in novel reaction pathways. For instance, NFSI can be used in fluorinative ring-cleavage reactions of cyclic β-diketones, demonstrating its ability to participate in complex transformations under mild conditions. researchgate.net
For bromination, molecular bromine (Br₂) is a classic reagent for the addition to double bonds. rsc.org However, its high reactivity, toxicity, and corrosive nature have driven the development of alternative brominating agents. N-bromoamides, such as N-bromosuccinimide (NBS), are widely used for allylic bromination and other bromofunctionalizations of alkenes. rsc.org These reagents are solids, making them easier and safer to handle than liquid bromine. rsc.org Recent research has highlighted the use of N-bromoamide reagents in stereoselective bromofunctionalization of alkenes, allowing for the synthesis of complex molecules with high levels of control. rsc.org
The table below presents some modern fluorinating and brominating reagents applicable to cyclohexene systems.
| Reagent Type | Reagent Name | Abbreviation | Application | Reference |
| Nucleophilic Fluorinating Agent | Triethylamine trihydrofluoride | Et₃N·3HF | Deoxofluorination of alcohols | core.ac.uk |
| Electrophilic Fluorinating Agent | N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination, Fluorinative rearrangements | researchgate.net |
| Brominating Agent | N-Bromosuccinimide | NBS | Allylic bromination, Bromofunctionalization of alkenes | rsc.org |
| Brominating Agent | Pyridinium tribromide | PHT | Bromination of alkenes and ketones | researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like fluorinated cyclohexenes to minimize environmental impact. mdpi.com This involves the use of less hazardous solvents, energy-efficient reaction conditions, and reagents with better atom economy.
A key area of focus is the replacement of traditional volatile organic solvents with greener alternatives. Research has shown that some fluorination reactions can be carried out in protic solvents like ethanol (B145695) and water mixtures, challenging the long-held belief that such reactions require strictly anhydrous conditions. researchgate.net Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach by completely eliminating solvent waste. mdpi.com
Energy efficiency is another important consideration. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com Continuous flow chemistry is another sustainable technology that is particularly well-suited for handling hazardous reagents or gaseous starting materials, such as certain fluorinated building blocks. rsc.org Flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. rsc.org
The development and use of catalysts are central to green chemistry. Transition metal catalysts, as discussed in section 2.2.3, are a prime example of this, as they allow for reactions to occur with high selectivity and under milder conditions, reducing energy consumption and waste. nih.gov The use of recyclable catalysts further enhances the sustainability of these processes. mdpi.com
In the context of synthesizing this compound, a green approach would prioritize:
A catalytic C-C bond formation step to maximize atom economy.
The use of safer fluorinating and brominating reagents like NFSI and NBS over more hazardous alternatives.
The exploration of greener solvents or solvent-free conditions.
The implementation of energy-efficient technologies like flow chemistry or microwave irradiation.
By integrating these green chemistry principles, the synthesis of fluorinated cyclohexenes can be made more sustainable and environmentally responsible.
Reactivity of the Cyclohexene Double Bond
The cyclohexene double bond in this compound is the primary site of reactivity, susceptible to a variety of addition reactions. However, the nature and outcome of these reactions are significantly modulated by the presence of the electron-withdrawing 2-bromotetrafluoroethyl substituent.
Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)
Electrophilic addition is a characteristic reaction of alkenes, and the double bond in cyclohexene readily undergoes such reactions. chemguide.co.uklibretexts.org In the case of this compound, the π electrons of the double bond act as a nucleophile, attacking an electrophile. pressbooks.pub This general reactivity is applicable to reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). chemguide.co.ukmasterorganicchemistry.com
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to an alkene results in the formation of a vicinal dihalide. chemistrysteps.com Similarly, the addition of hydrogen halides (HX) leads to the formation of a haloalkane. pressbooks.pub These reactions typically proceed through a carbocation or a bridged halonium ion intermediate. masterorganicchemistry.comchemistrysteps.com
| Reactant | Reaction Type | General Product |
|---|---|---|
| Bromine (Br₂) | Halogenation | Vicinal Dibromide |
| Hydrogen Bromide (HBr) | Hydrohalogenation | Bromoalkane |
The mechanism of electrophilic addition to an alkene like cyclohexene can proceed through two main pathways, depending on the electrophile.
Hydrohalogenation: In the addition of a hydrogen halide such as HBr, the reaction proceeds in a two-step mechanism. pressbooks.pub
The π electrons of the alkene's double bond attack the electrophilic proton of the HBr, leading to the formation of a carbocation intermediate and a bromide ion. pressbooks.pub
The bromide ion then acts as a nucleophile, attacking the electrophilic carbocation to form the final alkyl halide product. pressbooks.pub
Halogenation: The addition of a halogen, such as bromine, typically involves the formation of a bridged halonium ion intermediate. libretexts.orgchemistrysteps.com
As the bromine molecule approaches the electron-rich double bond, it becomes polarized. libretexts.orglibretexts.org The π electrons of the alkene attack the closer, electrophilic bromine atom, displacing the other bromine atom as a bromide ion. Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond, creating a cyclic bromonium ion. libretexts.orgmasterorganicchemistry.com
In the second step, the bromide ion attacks one of the carbons of the cyclic bromonium ion from the side opposite the bromine bridge (anti-addition), opening the three-membered ring to yield the trans-dihalide product. chemistrysteps.commasterorganicchemistry.com This anti-addition is a key stereochemical feature of this mechanism. libretexts.org
The 2-bromotetrafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound influence on the regioselectivity and rate of electrophilic addition reactions.
In the hydrohalogenation of unsymmetrical alkenes, Markovnikov's rule predicts that the hydrogen atom will add to the carbon with more hydrogen atoms, and the halide will add to the more substituted carbon, which forms the more stable carbocation. masterorganicchemistry.comkhanacademy.org However, the presence of a strong electron-withdrawing group can reverse this selectivity. The electron-withdrawing nature of the bromotetrafluoroethyl group destabilizes an adjacent carbocation. libretexts.org Consequently, in the addition of HBr to this compound, the proton is likely to add to the carbon bearing the substituent (C1), leading to the formation of a carbocation at the C2 position. This carbocation is further from the destabilizing influence of the fluorinated group. This leads to the formation of the anti-Markovnikov product. libretexts.org
The electron-withdrawing substituent also deactivates the double bond towards electrophilic attack by reducing its electron density. This makes the reaction slower compared to the electrophilic addition to unsubstituted cyclohexene.
| Substituent Effect | Impact on Reaction | Rationale |
|---|---|---|
| Electron-withdrawing | Decreased Rate | Reduces the nucleophilicity of the double bond. |
| Electron-withdrawing | Anti-Markovnikov Regioselectivity | Destabilizes the adjacent carbocation, favoring its formation at a more distant carbon. libretexts.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.orglibretexts.org In this context, this compound can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.orgcureffi.org
The electron-withdrawing 2-bromotetrafluoroethyl group on the cyclohexene ring makes this compound a more reactive dienophile compared to unsubstituted cyclohexene. This increased reactivity facilitates its participation in Diels-Alder reactions with various dienes to form polycyclic structures. The reaction is concerted, meaning all bonds are formed in a single step, and is highly stereospecific. libretexts.orgcureffi.org
Radical Reactions at the Allylic Position
In addition to reactions at the double bond, cyclohexene can undergo radical substitution at the allylic positions (the carbons adjacent to the double bond). This reaction is typically initiated by light or a radical initiator. pearson.com Allylic bromination, for instance, can be achieved using N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. masterorganicchemistry.com
The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized allylic radical. chemtube3d.comyoutube.com For this compound, there are two allylic positions that could potentially react. The stability of the resulting allylic radical will determine the major product. The presence of the bulky and electron-withdrawing substituent at C1 may influence the regioselectivity of the radical attack.
Reactivity of the Carbon-Bromine Bond
The carbon-bromine (C-Br) bond in the 2-bromotetrafluoroethyl group is also a site of potential reactivity. Alkyl bromides are known to participate in nucleophilic substitution and elimination reactions. The reactivity of this specific C-Br bond is influenced by the presence of the four fluorine atoms on the adjacent carbon. These fluorine atoms are strongly electron-withdrawing, which will impact the stability of any potential carbocation intermediates that might form during a nucleophilic substitution reaction. This effect would likely disfavor an S_N1-type mechanism and favor an S_N2 mechanism, although steric hindrance could also play a role.
Furthermore, the C-Br bond can undergo homolytic cleavage under radical conditions to form a carbon-centered radical. This radical could then participate in various radical-mediated transformations. The specific conditions required for such reactions would depend on the desired outcome.
Nucleophilic Substitution Reactions (S_N1, S_N2)
Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. ncert.nic.in These reactions primarily proceed through two distinct mechanisms: the unimolecular S_N1 reaction, which involves a carbocation intermediate, and the bimolecular S_N2 reaction, which occurs in a single, concerted step. nih.govmasterorganicchemistry.com
For this compound, the substitution would occur at the carbon atom bonded to the bromine. The S_N1 pathway is generally disfavored for this substrate. Formation of a carbocation at the C-2 position of the ethyl chain would be significantly destabilized by the powerful electron-withdrawing inductive effect of the adjacent -CF2- group and the fluorine atom on the same carbon.
The S_N2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.com While the strong inductive effect of the fluorine atoms makes the target carbon more electrophilic, S_N2 reactions on fluorinated substrates can be slower than on their non-fluorinated analogs. This deceleration is attributed to factors including electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net
The presence of four fluorine atoms on the ethyl group has a profound electronic influence on the C-Br bond. Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density along the carbon chain. This effect makes the carbon atom attached to the bromine more electron-deficient and thus a harder electrophilic center, which can influence its interaction with nucleophiles.
However, the reactivity in S_N2 reactions is not straightforward. Studies on simpler fluorinated alkyl bromides have shown a significant decrease in reaction rate as fluorine atoms are introduced closer to the reaction center. This is contrary to the simple expectation that electron withdrawal should accelerate nucleophilic attack. For instance, the relative rate of S_N2 reaction with azide (B81097) ion is significantly retarded when fluorine is present on the β-carbon, and even more so when on the α-carbon. researchgate.net
Table 1: Relative S_N2 Reaction Rates of Fluorinated Alkyl Bromides
Illustrative comparison of relative reaction rates with sodium azide in methanol, demonstrating the retarding effect of fluorine substitution on S_N2 reactivity. Data is generalized from findings on similar substrates. researchgate.net
| Substrate | Relative Rate | Fluorine Position |
|---|---|---|
| n-Alkyl-CH₂Br | 1 | None |
| n-Perfluoroalkyl-CH₂CH₂Br | ~0.12 - 0.14 | γ and beyond |
| n-Alkyl-CHFBr | ~0.20 | α |
| n-Perfluoroalkyl-CH₂Br | ~1 x 10⁻⁴ - 2 x 10⁻⁵ | β and beyond |
| n-Alkyl-CF₂Br | Very Low | α |
This trend suggests that for this compound, an S_N2 reaction at the C-Br bond would be exceptionally slow under standard conditions.
Elimination Reactions (E1, E2) Leading to Olefinic Systems
Elimination reactions provide a primary route to the synthesis of alkenes by removing two substituents from adjacent atoms. byjus.com These reactions can proceed via E1 (unimolecular), E2 (bimolecular), or E1cb (unimolecular conjugate base) mechanisms. dalalinstitute.com In the case of this compound, an elimination reaction would involve the removal of the bromine atom and a hydrogen from the adjacent carbon (C1 of the ethyl chain), leading to the formation of a new carbon-carbon double bond and creating a conjugated diene system.
The E2 mechanism is a concerted, single-step process requiring a strong base. dalalinstitute.com The reaction rate depends on the concentration of both the substrate and the base. ucsb.edu A critical requirement for the E2 pathway is an anti-periplanar (180°) geometry between the hydrogen to be removed and the leaving group.
The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base to form the alkene. byjus.com This pathway often competes with S_N1 reactions. masterorganicchemistry.com
Due to the strong electron-withdrawing nature of the tetrafluoroethyl group, the hydrogen atom on the C1 carbon is significantly acidic. This increased acidity could make the molecule particularly susceptible to base-induced elimination. The high acidity of the β-hydrogen may also open the possibility of an E1cb mechanism, which proceeds through a carbanion intermediate, especially if the leaving group is poor and the proton is acidic. siue.edu
The regiochemical outcome of the elimination is typically governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. youtube.com However, the use of a sterically bulky base can favor the Hofmann product, which is the less substituted alkene. msu.edu
Table 2: Potential Elimination Pathways and Products
Hypothetical outcomes for the elimination reaction of this compound under different basic conditions.
| Mechanism | Base Type | Key Intermediate | Predicted Major Product |
|---|---|---|---|
| E2 | Strong, non-bulky (e.g., NaOEt) | Concerted Transition State | 1-(Tetrafluorobutadien-1-yl)cyclohexene (Zaitsev product) |
| E2 | Strong, bulky (e.g., KOtBu) | Concerted Transition State | Could favor Hofmann product if sterically accessible |
| E1 | Weak base, ionizing solvent (e.g., heat in EtOH) | Carbocation (destabilized) | Unlikely pathway due to carbocation instability |
| E1cb | Strong base | Carbanion | Possible due to acidic β-hydrogen |
Radical Reactions Involving Bromine Cleavage
The C-Br bond is significantly weaker than C-F, C-C, and C-H bonds, making it the most likely site for homolytic cleavage to initiate radical reactions. This cleavage can be induced by heat or, more commonly, by ultraviolet (UV) light or the use of a radical initiator such as azobisisobutyronitrile (AIBN).
Once formed, the resulting secondary polyfluoroalkyl radical is a highly reactive intermediate. acs.org Radical-radical reactions are key processes in the chemistry of perfluoroalkyl substances. chemrxiv.orgresearchgate.net This radical can participate in a variety of transformations, including:
Addition to Alkenes: The radical can add across the double bond of another alkene molecule, propagating a radical chain reaction.
Atom Transfer: It can abstract an atom (e.g., hydrogen) from a solvent or another molecule.
Cyclization: If other reactive sites are present in the molecule at an appropriate distance, intramolecular radical cyclization can occur to form new ring systems. nih.gov
Termination: The radical can combine with another radical to terminate the chain reaction.
The chemistry of polyfluoroarenes has shown that they can be involved in various radical reactions, often enabled by photocatalysis. rsc.org While the substrate is not aromatic, the principles of generating radicals from halogenated precursors are broadly applicable. youtube.comyoutube.comchadsprep.com
Reactivity of the Carbon-Fluorine Bonds
Stability and Inertness of Perfluorinated Segments
A defining characteristic of this compound is the exceptional stability of its tetrafluoroethyl moiety. Carbon-fluorine bonds are among the strongest single covalent bonds in organic chemistry. europa.eu This high bond strength imparts significant thermal and chemical stability to the fluorinated portion of the molecule.
The inertness of the C-F bond means that the compound can undergo a variety of chemical transformations at other sites—namely the C-Br bond and the C=C double bond—while leaving the perfluorinated segment intact. This property is a cornerstone of organofluorine chemistry, allowing the -CF2CF2Br group to be carried through multi-step syntheses as a robust structural unit. This stability is a general feature of per- and polyfluoroalkyl substances (PFAS). europa.euresearchgate.net
Table 3: Comparison of Average Bond Dissociation Energies (BDE)
Illustrative values showing the relative strengths of bonds relevant to the substrate. The high BDE of the C-F bond contrasts sharply with the lower BDE of the C-Br bond, highlighting their differential reactivity. baranlab.org
| Bond | Typical BDE (kJ/mol) | Implication for Reactivity |
|---|---|---|
| C-F (in CF₄) | ~544 | Highly stable, inert |
| C-H (in C₂H₆) | ~423 | Stable |
| C-C (in C₂H₆) | ~377 | Stable |
| C-Br (in C₂H₅Br) | ~293 | Weakest bond, reactive site (leaving group, radical source) |
Selective Functionalization of C-F Bonds
Despite their renowned stability, the selective activation and functionalization of C-F bonds represent a frontier in modern organic synthesis. baranlab.orgresearchgate.netnumberanalytics.com Such transformations are challenging and typically require specialized reagents and conditions, as the reaction must be forceful enough to cleave the strong C-F bond. researchgate.net
Key strategies for C-F bond activation include:
Reductive Defluorination: The use of strong reducing agents or electrochemical methods can cleave C-F bonds.
Transition-Metal Catalysis: A growing number of methods utilize transition metal complexes (e.g., involving Ni, Pd, Ti, Rh) to mediate C-F bond cleavage. numberanalytics.comnih.gov These reactions often proceed via oxidative addition of the C-F bond to the metal center.
Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. nih.gov
Directed C-F Activation: In some systems, a directing group elsewhere in the molecule can chelate to a metal catalyst, positioning it to interact with and cleave a specific C-F bond with high regioselectivity. acs.org
For a molecule like this compound, selective functionalization of a C-F bond without disturbing the more labile C-Br bond would be a formidable synthetic challenge. Any conditions harsh enough to activate a C(sp³)-F bond would almost certainly cleave the C-Br bond first. Therefore, such transformations would likely need to be performed after the bromine has been replaced or removed. The development of methods for the selective activation of a single C-F bond in a polyfluorinated chain remains an active area of research. springernature.com
Interplay of Bromine and Fluorine Reactivity within the Compound
The chemical behavior of this compound is dominated by the presence of three key functional groups: a carbon-carbon double bond within a cyclohexene ring, a bromine atom, and a tetrafluoroethyl group. The reactivity of this molecule is a direct consequence of the electronic and steric influences exerted by these moieties, with the interplay between the bromine and fluorine atoms being of paramount importance.
The C-Br bond is significantly weaker than the C-F bond, a direct result of the larger atomic size of bromine and the poorer overlap of its orbitals with carbon compared to fluorine. This disparity in bond strength dictates that under conditions conducive to radical formation, such as exposure to heat or ultraviolet (UV) light, the C-Br bond is the most likely to undergo homolytic cleavage. This preferential cleavage generates a tetrafluoroethylcyclohexenyl radical, a key intermediate that can drive subsequent reactions.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect through the carbon chain. This effect polarizes the molecule, influencing the electron density of the adjacent double bond and the C-Br bond. The highly fluorinated ethyl group makes the bromine atom a better leaving group in certain reactions and also influences the stability and reactivity of the radical intermediates formed.
The reactivity can be broadly categorized into two main types: reactions involving the double bond and reactions involving the C-Br bond. Radical additions across the double bond are a prominent reaction pathway. In the presence of a radical initiator, a bromine radical can be generated, which then adds to the cyclohexene double bond. The regioselectivity of this addition is governed by the formation of the most stable radical intermediate. Due to the steric bulk and electronic effects of the tetrafluoroethyl group, the addition of a radical species to the double bond is expected to occur at the less substituted carbon, leading to the formation of a more stable tertiary radical on the adjacent carbon.
Conversely, reactions can be initiated at the C-Br bond. Under radical conditions, the homolytic cleavage of the C-Br bond can lead to the formation of a 1-(2-radical-tetrafluoroethyl)cyclohexene intermediate. This radical can then participate in a variety of transformations, including hydrogen abstraction from a solvent or another reagent, or addition to another unsaturated molecule.
The presence of the fluorine atoms also impacts the potential for elimination reactions. While the C-F bonds themselves are very strong and resistant to cleavage, their strong inductive effect can influence the acidity of neighboring C-H protons, potentially facilitating elimination reactions under basic conditions to form a fluorinated diene system. However, the high strength of the C-F bond makes direct elimination of HF much less favorable than HBr elimination.
Kinetic and Thermodynamic Aspects of Reaction Pathways
Kinetic Control vs. Thermodynamic Control:
In many reactions of substituted cyclohexenes, the concepts of kinetic and thermodynamic control are crucial. Kinetic control refers to conditions (typically low temperature) where the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. In contrast, thermodynamic control (typically at higher temperatures) allows for the reaction to be reversible, and the product distribution will reflect the relative stabilities of the products. The most stable product will be the major isomer.
For the radical addition of HBr to this compound, the initial addition of the bromine radical to the double bond is the rate-determining step. The activation energy for this step will be influenced by the stability of the resulting radical intermediate. The formation of a more stable tertiary radical is kinetically favored.
Illustrative Reaction Coordinate Diagram:
Data Tables of Estimated Thermodynamic and Kinetic Parameters:
The following tables provide estimated thermodynamic and kinetic parameters for plausible reaction pathways of this compound, based on data for similar compounds and general principles of radical chemistry. It is crucial to note that these are illustrative values and actual experimental data may vary.
Table 1: Estimated Bond Dissociation Energies (BDEs) Relevant to the Reactivity of this compound
| Bond | Estimated BDE (kJ/mol) |
| C-Br (in R-CF₂-Br) | ~290-310 |
| C-F (in R-CF₃) | ~460-480 |
| C=C (π-bond in cyclohexene) | ~260-280 |
| H-Br | 366 |
These values are approximations based on general trends in bond dissociation energies.
Table 2: Estimated Kinetic Parameters for a Hypothetical Radical Addition Reaction
| Reaction Step | Parameter | Estimated Value |
| Initiation: RO-OR → 2RO• | Activation Energy (Ea) | 140-160 kJ/mol |
| Propagation 1: Br• + C=C → •C-C-Br | Activation Energy (Ea) | 20-40 kJ/mol |
| Propagation 2: •C-C-Br + HBr → H-C-C-Br + Br• | Activation Energy (Ea) | 5-15 kJ/mol |
| Overall Reaction | Rate Constant (k) at 298 K | Highly dependent on initiator concentration |
These are generalized values for radical additions to alkenes and are intended for illustrative purposes only.
Thermodynamic Considerations for Reaction Pathways:
The Gibbs free energy change (ΔG°) determines the spontaneity of a reaction and is related to the enthalpy change (ΔH°) and entropy change (ΔS°) by the equation ΔG° = ΔH° - TΔS°.
Radical Addition: The addition of HBr across the double bond is generally exothermic (negative ΔH°) due to the formation of stronger sigma bonds at the expense of a weaker pi bond. The change in entropy (ΔS°) is typically negative as two molecules combine to form one, leading to a more ordered system. At lower temperatures, the enthalpy term dominates, making the reaction spontaneous.
Elimination Reactions: Elimination of HBr to form a diene would be entropically favored (positive ΔS°) as one molecule breaks into two. The enthalpy change would depend on the relative stabilities of the starting material and the resulting diene. The presence of conjugation in the diene product would make the reaction more thermodynamically favorable.
Stereochemistry and Conformational Analysis of 1 2 Bromotetrafluoroethyl Cyclohexene
Identification of Chiral Centers and Potential Stereoisomers
A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of stereoisomerism. youtube.comcareerendeavour.com The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com
In the case of 1-(2-bromotetrafluoroethyl)cyclohexene, a key chiral center is located at the carbon atom in the ethyl side chain that is bonded to the bromine atom, the trifluoromethyl group, a fluorine atom, and the cyclohexenyl group. The carbon atom at position 1 of the cyclohexene (B86901) ring is not a chiral center because it is part of a double bond and thus not bonded to four different groups. However, the carbon at position 2 of the ethyl group is a stereocenter.
Due to the presence of a single chiral center in the side chain, this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. jumedicine.com These two enantiomers will have opposite configurations (R or S) at the chiral carbon.
If additional chiral centers were present in the molecule, diastereomers could also exist. Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in For instance, if a substituent were added to the cyclohexene ring creating another chiral center, a set of four stereoisomers would be possible: two pairs of enantiomers that are diastereomeric to each other.
Meso compounds are achiral compounds that have chiral centers. They possess an internal plane of symmetry that makes the molecule as a whole superimposable on its mirror image. libretexts.org Given the structure of this compound, it is unlikely to form a meso compound as it lacks the necessary internal symmetry, even with potential substitutions on the ring. The presence of the asymmetric 2-bromotetrafluoroethyl group prevents the formation of a plane of symmetry within the molecule.
Conformational Analysis of the Cyclohexene Ring
The cyclohexene ring is not planar and adopts a half-chair conformation to relieve ring strain. libretexts.org In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. This leads to the existence of axial and equatorial positions for substituents. libretexts.org
The chair conformation is the most stable for cyclohexane (B81311), being free of both angle and torsional strain. libretexts.orgslideshare.net However, for cyclohexene, the presence of the double bond forces four carbon atoms into a plane, leading to the half-chair as the lowest energy conformation. cutm.ac.in The boat conformation of cyclohexane is less stable than the chair due to steric and torsional strain. cutm.ac.in The twist-boat conformation is an intermediate in energy between the chair and boat forms. cutm.ac.in The energy barrier for the interconversion of these conformations is relatively low, allowing for rapid flipping at room temperature. libretexts.org
The bulky 2-bromotetrafluoroethyl group attached to the cyclohexene ring at position 1 will have a significant impact on the conformational equilibrium. Large substituents generally prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org In the half-chair conformation of this compound, the substituent at C1 can be in either a pseudo-axial or pseudo-equatorial position.
Given the considerable size of the 2-bromotetrafluoroethyl group, the conformation where this group occupies the pseudo-equatorial position will be strongly favored, leading to a more stable molecule. The pseudo-axial conformation would result in significant steric strain due to interactions with the axial hydrogens on the same side of the ring.
Table 1: Predicted Conformational Preference of the 2-Bromotetrafluoroethyl Group
| Position | Relative Stability | Reason |
| Pseudo-equatorial | More Stable | Minimizes steric interactions with the cyclohexene ring. |
| Pseudo-axial | Less Stable | Significant steric strain from 1,3-diaxial-like interactions. |
Stereochemical Outcomes of Chemical Transformations
The stereochemistry of the starting material can dictate the stereochemistry of the product in certain reactions. libretexts.org For instance, in E2 elimination reactions, the stereochemistry of the resulting double bond is determined by the diastereomeric nature of the starting material. libretexts.org Similarly, the addition of reagents to the double bond of the cyclohexene ring can be influenced by the existing stereocenter and the conformation of the ring.
Reactions involving the chiral center in the 2-bromotetrafluoroethyl side chain, such as nucleophilic substitution of the bromine atom, would likely proceed with a specific stereochemical outcome (e.g., inversion of configuration in an SN2 reaction). masterorganicchemistry.com The stereoselectivity of reactions on the cyclohexene ring, such as epoxidation or dihydroxylation, would be influenced by the steric bulk of the 2-bromotetrafluoroethyl group, which could block one face of the double bond, leading to the preferential formation of one diastereomer. masterorganicchemistry.com
An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information on the chemical compound This compound for the purpose of generating a detailed article on its stereochemistry and conformational analysis.
The search confirms the existence of the compound, identified by its CAS Number 113688-49-6 and molecular formula C8H9BrF4. chemicalbook.com However, beyond this basic identification, there is a notable absence of specific research data in the public domain concerning the detailed stereochemical and conformational aspects of this particular molecule.
Specifically, no peer-reviewed articles, patents, or comprehensive analytical studies were found that address the following key areas outlined in the user's request:
Diastereoselectivity in Addition Reactions: There is no available literature detailing the stereochemical outcomes of addition reactions to the double bond of this compound.
Enantioselectivity in Chiral Catalyst-Mediated Reactions: No studies were found that describe the use of chiral catalysts to achieve enantioselective transformations involving this compound.
Dynamic Stereochemistry and Conformational Isomerism: Detailed analysis of the conformational preferences, such as the equilibrium between different chair or boat conformations of the cyclohexene ring bearing the 2-bromotetrafluoroethyl substituent, is not documented.
While general principles of stereochemistry and conformational analysis of substituted cyclohexenes are well-established, researchgate.netyoutube.comyoutube.comlibretexts.orglibretexts.orgutexas.eduyoutube.comlibretexts.org and the stereochemical outcomes of reactions like bromination on the cyclohexene ring are known, youtube.comyoutube.comlibretexts.orglasalle.edu this information does not directly pertain to the specific compound . Applying these general principles to this compound without specific experimental or computational data would be speculative and would not meet the requirement for scientifically accurate content focused solely on the target molecule.
Similarly, while there is a body of research on enantioselective reactions, rsc.orgnih.govreddit.comnih.govrsc.orgchemistryviews.org none of the retrieved sources specifically mention or provide data for this compound.
Therefore, due to the lack of specific scientific data for "this compound" in the requested areas of stereochemistry and conformational analysis, it is not possible to generate the detailed and scientifically accurate article as per the provided outline and instructions. The creation of such an article would require access to unpublished research or the undertaking of new experimental and computational studies on this compound.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of 1-(2-Bromotetrafluoroethyl)cyclohexene. By analyzing the magnetic properties of its atomic nuclei, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons of the cyclohexene (B86901) ring. Due to the asymmetry introduced by the bromotetrafluoroethyl substituent, the protons on the cyclohexene ring are chemically non-equivalent and would likely exhibit complex multiplets.
Based on known data for cyclohexene, the vinylic proton (=CH-) would appear in the downfield region, typically around 5.7 ppm. docbrown.info The presence of the electron-withdrawing bromotetrafluoroethyl group attached to the double bond would likely shift this signal further downfield. The allylic protons (CH₂) adjacent to the double bond are expected to resonate in the range of 2.0-2.3 ppm. The remaining four protons of the cyclohexene ring would appear as a complex multiplet in the upfield region, around 1.5-1.7 ppm. docbrown.info
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Vinylic H | > 5.7 | Multiplet | Small vinylic and allylic couplings |
| Allylic CH₂ | 2.0 - 2.5 | Multiplet | Geminal and vicinal couplings |
| Ring CH₂ | 1.5 - 2.0 | Multiplet | Geminal and vicinal couplings |
| Ring CH₂ | 1.5 - 2.0 | Multiplet | Geminal and vicinal couplings |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.
The carbons of the double bond (C=C) would be significantly downfield. In cyclohexene, these appear around 127 ppm. docbrown.infochemicalbook.com The carbon atom bearing the bromotetrafluoroethyl group would be further deshielded. The tetrafluoroethyl group itself will show two carbon signals, both significantly affected by the attached fluorine and bromine atoms. The CF₂Br carbon would be a triplet due to coupling with the two fluorine atoms, and the CF₂ carbon attached to the ring would also be a triplet. The remaining four sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region, typically between 20 and 30 ppm. docbrown.infochemicalbook.com
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=C (substituted) | > 130 | Singlet or small triplet (due to coupling with CF₂) |
| C=CH | ~125-130 | Singlet |
| -CF₂-Br | ~110-120 | Triplet (¹JCF) |
| -CF₂- (attached to ring) | ~115-125 | Triplet (¹JCF) |
| Allylic CH₂ | ~25-30 | Singlet |
| Ring CH₂ | ~22-26 | Singlet |
| Ring CH₂ | ~20-24 | Singlet |
| Ring CH₂ | ~20-24 | Singlet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. azom.com For this compound, two distinct signals are expected for the two non-equivalent CF₂ groups.
The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. azom.com The CF₂ group attached to the bromine atom would likely appear at a different chemical shift compared to the CF₂ group attached to the cyclohexene ring. The signals would likely appear as triplets due to geminal coupling between the fluorine atoms within each CF₂ group, and may show further splitting due to coupling with each other (four-bond coupling) and with the vinylic proton.
Predicted ¹⁹F NMR Data for this compound:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₂-Br | Highly variable, dependent on reference | Triplet of triplets |
| -CF₂- (attached to ring) | Highly variable, dependent on reference | Triplet of triplets |
Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the cyclohexene ring, helping to trace the connectivity of the proton spin systems. organicchemistrydata.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (like the C=C carbon substituted with the bromotetrafluoroethyl group) and for confirming the connection of the side chain to the cyclohexene ring. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule, although for a flexible ring like cyclohexene, this can be complex.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by their characteristic absorption of infrared radiation. docbrown.info
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
C=C Stretch: A weak to medium absorption band in the region of 1650-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the cyclohexene ring. docbrown.infovscht.cz
=C-H Stretch: An absorption band just above 3000 cm⁻¹, typically around 3020-3080 cm⁻¹, would correspond to the stretching vibration of the vinylic C-H bond. vscht.cz
C-H Stretch (sp³): Strong absorption bands in the region of 2850-2960 cm⁻¹ would be due to the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the cyclohexene ring. libretexts.org
C-F Stretch: Strong and intense absorption bands in the region of 1000-1400 cm⁻¹ are characteristic of carbon-fluorine bonds. The presence of multiple fluorine atoms would likely result in a complex and strong set of bands in this region.
C-Br Stretch: A weaker absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹, would be indicative of the carbon-bromine bond.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=C Stretch | 1650 - 1680 | Weak to Medium |
| =C-H Stretch | 3020 - 3080 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C-F Stretch | 1000 - 1400 | Strong, Broad |
| C-Br Stretch | 500 - 600 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which can help in structural elucidation.
The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).
The fragmentation of the molecule would likely proceed through several pathways. Loss of a bromine atom (•Br) would result in a significant fragment ion. Cleavage of the C-C bond between the ring and the side chain would also be a likely fragmentation pathway. The cyclohexene ring itself can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄) and the formation of a butadiene radical cation. docbrown.info
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z Value | Proposed Fragment | Significance |
| [M]⁺ and [M+2]⁺ | C₈H₉BrF₄ | Molecular ion with bromine isotope pattern |
| [M-Br]⁺ | C₈H₉F₄⁺ | Loss of bromine radical |
| [M-C₂F₄Br]⁺ | C₆H₉⁺ | Loss of the bromotetrafluoroethyl side chain |
| [M-C₂H₄]⁺ | C₆H₅BrF₄⁺ | Retro-Diels-Alder fragmentation of the cyclohexene ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. numberanalytics.comnumberanalytics.com This technique requires the compound to be in a solid, single-crystal form. nih.gov The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org
The key steps and potential findings from an X-ray crystallographic analysis of this compound would be:
Crystal Growth: A high-quality single crystal must first be grown, often by slow evaporation of a solvent. nih.gov
Data Collection: The crystal is mounted and exposed to an X-ray beam, and the scattered diffraction intensities are recorded by a detector. nih.gov
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of individual atoms (C, Br, F, H) can be determined. nih.gov
A successful analysis would provide unambiguous data on:
Molecular Conformation: The exact shape of the cyclohexene ring and the spatial orientation of the bromotetrafluoroethyl substituent.
Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-C, C=C, C-F, C-Br) and the angles between them.
Stereochemistry: Unambiguous determination of the compound's absolute configuration if it is chiral. nih.gov
Crystal Packing: Information on how the molecules arrange themselves in the solid state. numberanalytics.com
Advanced Chromatographic Methods for Purity and Isomer Separation
Gas chromatography serves a dual role in the analysis and handling of this compound.
Analytical GC: This is used for quality control to assess the purity of a sample. A small amount of the compound is analyzed to produce a chromatogram. The area of the main peak corresponding to the target compound, relative to the total area of all peaks, gives a quantitative measure of its purity. The presence of multiple peaks would indicate impurities or the presence of isomers.
Preparative GC (Prep-GC): This technique is used to purify and isolate volatile compounds. nih.govresearchgate.netnih.gov It operates on the same principles as analytical GC but uses larger columns and can handle larger sample volumes. oup.comoup.com If a synthesis of this compound results in a mixture of isomers or byproducts, Prep-GC can be employed to separate and collect the desired compound in high purity for use as an analytical standard or for further research. oup.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. wikipedia.org It separates components of a mixture dissolved in a liquid mobile phase by passing them through a column packed with a solid stationary phase. libretexts.org
Depending on the polarity of the compound, different HPLC modes can be used:
Reversed-Phase HPLC (RP-HPLC): This is the most common mode and is suitable for non-polar to moderately polar compounds. fiveable.mechemguide.co.uk It uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). fiveable.me Given the non-polar nature of the hydrocarbon ring and the polar C-Br and C-F bonds, RP-HPLC would be a viable method for purity analysis.
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane). fiveable.mechemguide.co.uk It is effective for separating isomers and could potentially be used to resolve different structural isomers of this compound.
HPLC is particularly useful for separating isomers that may be difficult to resolve by GC and for purifying compounds that may be thermally unstable, though the latter is less of a concern for robust fluoro-bromo compounds. nih.gov
Quantitative Analysis of Halogen Content (e.g., Combustion Ion Chromatography)
To verify the elemental composition, particularly the bromine and fluorine content, Combustion Ion Chromatography (CIC) is a highly effective and precise method. qa-group.comthermofisher.com This technique provides a quantitative measure of the total amount of each halogen present in the sample. diva-portal.orgchromatographyonline.com
The CIC process involves several automated steps:
Combustion: A small, precisely weighed amount of the this compound sample is pyrolyzed at high temperatures (typically over 900°C) in an oxygen-rich atmosphere. qa-group.commetrohm.com This process breaks down the organic molecule completely.
Conversion: The bromine and fluorine within the molecule are converted into their respective hydrogen halides (HBr and HF) or elemental halogens (Br₂ and F₂). metrohm.com
Absorption: These gaseous products are then passed into an aqueous absorption solution, where they are trapped and converted into ionic bromide (Br⁻) and fluoride (B91410) (F⁻) ions. diva-portal.orgchromatographyonline.com
Ion Chromatography (IC): The absorption solution is injected into an ion chromatograph. The anions are separated on an IC column and detected, typically by conductivity. diva-portal.org The concentration of bromide and fluoride is then determined by comparing the peak areas to those of known standards. qa-group.com
This method allows for the simultaneous and speciated analysis of different halogens, providing accurate and reliable data to confirm that the empirical formula of the synthesized compound matches its theoretical halogen content. chromatographyonline.com
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as 1-(2-Bromotetrafluoroethyl)cyclohexene, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.
Energetic data, such as the heat of formation and total electronic energy, would also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. A typical data output for geometry optimization would resemble the hypothetical table below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (e.g., B3LYP/6-311G(d,p) level of theory)
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| Å | C1=C2 (ring) | ~ 1.34 Å |
| Å | C1-C(ethyl) | ~ 1.51 Å |
| Å | C(ethyl)-Br | ~ 1.95 Å |
| Å | C-F (average) | ~ 1.35 Å |
| Bond Angles | ||
| degrees | C2=C1-C(ethyl) | ~ 122° |
| degrees | C1-C(ethyl)-C(ethyl) | ~ 110° |
| Dihedral Angle | ||
| degrees | C2-C1-C(ethyl)-C(ethyl) | ~ 120° |
Note: The values in this table are illustrative estimates and not based on actual published research for this specific molecule.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties. These methods are more computationally demanding but are invaluable for benchmarking DFT results and for problems where electron correlation effects are particularly important. A high-level ab initio calculation would provide a more precise determination of the electronic energy and could be used to refine the geometry and calculate properties like electron affinity and ionization potential with greater confidence.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. This framework is essential for understanding chemical bonding and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.
For this compound, the HOMO would likely be localized on the electron-rich C=C double bond of the cyclohexene (B86901) ring. The LUMO, conversely, would be expected to have significant contributions from the antibonding σ* orbital of the C-Br bond, given the electronegativity of bromine and its ability to act as a leaving group. This distribution would predict that the molecule is susceptible to electrophilic attack at the double bond and nucleophilic attack at the carbon atom attached to the bromine.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Implied Reactivity |
| HOMO | -6.8 eV | Nucleophilic site (C=C bond) |
| LUMO | -0.5 eV | Electrophilic site (C-Br bond) |
| HOMO-LUMO Gap | 6.3 eV | Moderately High Stability |
Note: These energy values are hypothetical examples.
Simulation of Reaction Pathways and Transition States
Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism.
By simulating potential reaction pathways, researchers can identify the transition states—the highest energy points along the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Prediction of Selectivity (Regio-, Stereo-)
Computational chemistry offers robust tools to predict the selectivity of chemical reactions involving this compound. The presence of the bulky and electron-withdrawing 2-bromotetrafluoroethyl group on the cyclohexene ring is expected to significantly influence the regioselectivity and stereoselectivity of its reactions, such as electrophilic additions.
Regioselectivity:
In electrophilic addition reactions to the double bond of this compound, the regioselectivity is dictated by the electronic and steric effects of the substituent. The tetrafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect would likely deactivate the double bond towards electrophilic attack compared to unsubstituted cyclohexene.
Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to calculate the electron density distribution and the relative stability of the potential carbocation intermediates that would be formed upon addition of an electrophile. It is predicted that the addition of an electrophile (E+) would preferentially occur at the C2 position, leading to a more stable tertiary carbocation at C1, which is stabilized by the adjacent alkyl group. However, the strong inductive effect of the bromotetrafluoroethyl group would also destabilize this adjacent carbocation. Computational models can precisely quantify these opposing effects to predict the most likely site of attack.
Stereoselectivity:
The stereoselectivity of reactions involving this compound is primarily governed by steric hindrance. The 2-bromotetrafluoroethyl group is sterically demanding. In reactions such as hydrogenation or epoxidation, the reagent is expected to approach the double bond from the face opposite to this bulky substituent. saskoer.ca
Computational modeling can be used to calculate the transition state energies for both syn and anti attack relative to the substituent. The lower energy transition state will correspond to the major product. It is anticipated that the anti-addition product would be heavily favored. For instance, in an epoxidation reaction, the epoxide ring would be formed predominantly on the face of the cyclohexene ring opposite to the bromotetrafluoroethyl group. These predictions are based on the general principles of stereoselectivity in cyclic systems, where reagents preferentially attack from the less hindered face. saskoer.ca
Table 1: Predicted Selectivity in Electrophilic Addition to this compound
| Reaction Type | Predicted Major Regioisomer | Predicted Major Stereoisomer | Rationale |
| Hydrohalogenation (H-X) | Markovnikov addition (X at C1) | Anti-addition | Electronic stabilization of the carbocation at C1, steric hindrance from the substituent. |
| Epoxidation | N/A | Anti-epoxide | Steric hindrance from the bulky bromotetrafluoroethyl group. |
| Hydrogenation | N/A | Syn-addition, anti to substituent | Steric approach control. |
Note: The data in this table is predictive and based on theoretical principles of organic chemistry and computational modeling, pending experimental verification.
Conformational Analysis and Energy Minimization Studies
The cyclohexene ring in this compound adopts a half-chair conformation. The conformational preference of the 2-bromotetrafluoroethyl substituent, specifically its orientation relative to the ring, can be determined through computational energy minimization studies. These studies, often employing molecular mechanics or quantum mechanical methods, calculate the potential energy of different conformers to identify the most stable arrangement. researchgate.net
The bulky 2-bromotetrafluoroethyl group will have a significant impact on the conformational equilibrium. In a substituted cyclohexene, the substituent at the allylic position can be either pseudo-axial or pseudo-equatorial. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial-like interactions. libretexts.orgfiveable.me
Energy minimization calculations would likely show a strong preference for the conformer where the 2-bromotetrafluoroethyl group occupies the pseudo-equatorial position. The energy difference between the pseudo-equatorial and pseudo-axial conformers (the A-value) is expected to be significant, indicating that the population of the pseudo-axial conformer would be very low at room temperature. libretexts.org
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Position | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1 | Pseudo-equatorial | 0 (most stable) | >99 |
| 2 | Pseudo-axial | > 4.0 | <1 |
Note: The energy values are hypothetical and illustrative of the expected conformational preference based on established principles of steric strain in substituted cyclohexenes. Actual values would require specific computational calculations.
Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the experimental identification and characterization of new compounds. acs.orgrsc.orgrsc.org
NMR Spectroscopy:
The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov The predicted spectra would show characteristic signals for the cyclohexene ring protons and carbons, as well as for the 2-bromotetrafluoroethyl group. The electron-withdrawing nature of the fluoroalkyl group would cause a downfield shift for the adjacent carbons and protons.
¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. nih.gov Computational methods can predict the chemical shifts of the fluorine atoms in the tetrafluoroethyl group. These predictions are highly sensitive to the chemical environment and can be used to confirm the structure of the molecule. mdpi.com The four fluorine atoms would likely appear as complex multiplets due to C-F and F-F spin-spin coupling.
Infrared (IR) Spectroscopy:
Theoretical calculations can predict the vibrational frequencies and intensities of the IR spectrum. arxiv.orgchemrxiv.org For this compound, the predicted IR spectrum would exhibit characteristic absorption bands. These would include C-H stretching frequencies for the alkene and alkane protons, a C=C stretching frequency for the double bond (expected to be around 1650 cm⁻¹), and strong C-F stretching vibrations, typically found in the 1000-1350 cm⁻¹ region. The C-Br stretch would appear at lower frequencies. Machine learning models trained on large datasets of experimental and calculated spectra can further enhance the accuracy of these predictions. researchgate.net
Table 3: Predicted Key Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | Olefinic proton (~5.5-6.0 ppm), Protons on C2 and C6, Protons on C3, C4, C5. |
| ¹³C NMR | Olefinic carbons (~120-140 ppm), Carbon bearing the substituent, Other ring carbons. |
| ¹⁹F NMR | Complex multiplets for the -CF₂-CF₂Br group. |
| IR (cm⁻¹) | ~3050 (C-H, sp²), ~2950-2850 (C-H, sp³), ~1650 (C=C), ~1000-1350 (C-F), ~500-600 (C-Br). |
Note: The spectral data are approximate and based on typical values for similar functional groups and would require experimental validation.
Applications of 1 2 Bromotetrafluoroethyl Cyclohexene in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Fluorinated Molecules
The reactivity of 1-(2-Bromotetrafluoroethyl)cyclohexene is primarily dictated by its two key functional groups: the cyclohexene (B86901) double bond and the bromo-tetrafluoroethyl side chain. This dual functionality allows for a range of chemical transformations, making it a valuable starting material for the synthesis of intricate fluorinated structures.
Synthesis of Fluorinated Cyclohexane (B81311) Derivatives with Specific Substituents
The cyclohexene ring of this compound can undergo a variety of addition reactions to introduce new functionalities and create stereochemically rich cyclohexane cores. For instance, electrophilic additions across the double bond can yield di-substituted cyclohexane derivatives. The reaction with bromine (Br₂), for example, would be expected to proceed via a bromonium ion intermediate, leading to the formation of a dibrominated cyclohexane. beilstein-journals.orgumass.edu Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) could introduce an additional bromine atom, with the regioselectivity being influenced by the electronic effects of the bromotetrafluoroethyl group. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
Furthermore, the double bond can be subjected to oxidation reactions. Epoxidation, for instance, would yield a reactive epoxide that can be opened by various nucleophiles to introduce a wide range of substituents. Dihydroxylation could lead to the formation of diols, which are versatile intermediates for further functionalization.
Precursor for Highly Functionalized Alkenes and Cyclic Compounds
The presence of a bromine atom in the tetrafluoroethyl side chain opens up avenues for further diversification. Dehydrobromination of this compound, typically achieved by treatment with a strong base, can lead to the formation of a highly reactive vinylcyclohexene (B1617736) derivative. wikipedia.orgyoutube.comlibretexts.org This conjugated diene system is a valuable precursor for a variety of cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov
By acting as a diene, this derivative can react with a range of dienophiles to construct complex polycyclic systems containing the tetrafluoroethylidene moiety. The electron-withdrawing nature of the fluorinated group can influence the reactivity and regioselectivity of the Diels-Alder reaction. researchgate.netalfa-chemistry.comrsc.orgchemicalbook.com
Below is a table summarizing potential reactions for the synthesis of functionalized alkenes and cyclic compounds starting from this compound:
| Reaction Type | Reagents and Conditions | Product Type | Potential for Further Functionalization |
| Dehydrobromination | Strong base (e.g., KOH, t-BuOK) | 1-(1,3,3,3-Tetrafluoroprop-1-en-2-yl)cyclohex-1-ene | Diene for Diels-Alder reactions |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride, acrylates) | Polycyclic fluorinated compounds | Further modification of the ring system and substituents |
| Radical Addition | Radical initiator (e.g., AIBN), HBr | Anti-Markovnikov addition products | Introduction of bromine at the less substituted carbon |
Role in the Construction of Natural Product Analogs and Bioactive Scaffolds
The incorporation of fluorinated motifs into natural product scaffolds is a well-established strategy for enhancing their biological activity and metabolic stability. While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a building block for creating fluorinated analogs is significant.
The synthetic routes described in the previous section can be strategically employed to construct core structures that mimic those found in natural products. For example, the polycyclic systems generated through Diels-Alder reactions could serve as the carbon framework for analogs of terpenoids or alkaloids. The tetrafluoroethyl group can be introduced as a bioisosteric replacement for other functional groups, potentially leading to improved pharmacological profiles. The synthesis of fluorinated cyclic β-amino acid scaffolds, for instance, highlights the importance of such building blocks in medicinal chemistry. researchgate.net
Integration into Materials Science for Novel Fluoropolymer Precursors or Specialty Chemicals
Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.netazom.comsubstech.com Monomers containing fluorine are the essential starting materials for the synthesis of these high-performance polymers.
This compound, and more specifically its dehydrobrominated derivative, could potentially serve as a monomer or co-monomer in polymerization reactions. The presence of the tetrafluoroethylidene group would be expected to impart desirable properties to the resulting polymer, such as a low refractive index and high thermal stability. The polymerization could proceed via radical mechanisms, initiated by standard radical initiators. alfa-chemistry.com
The development of novel fluoropolymers often relies on the design and synthesis of new fluorinated monomers. The versatility of this compound allows for the synthesis of a variety of potential monomers with different functionalities, which could be used to fine-tune the properties of the resulting fluoropolymers for specific applications.
Development of Reagents for Selective Fluorination or Bromination
The development of new and selective halogenating agents is an active area of research in organic synthesis. While the primary application of this compound is as a building block, its structure suggests potential for the development of specialized reagents.
The bromo-tetrafluoroethyl group could potentially be transferred in radical reactions. Under specific conditions, this compound might act as a source of the .CF2CF2Br radical, which could then add to unsaturated systems. However, the development of such a reagent would require careful optimization of reaction conditions to favor radical transfer over other competing reaction pathways.
More plausibly, derivatives of this compound could be explored as precursors to novel fluorinating agents. The field of N-F fluorinating agents, for instance, has seen significant development, with a wide range of reagents offering varying degrees of reactivity and selectivity. beilstein-journals.orgnih.govnih.gov While there are no current reports of this specific compound being used for this purpose, its fluorinated backbone makes it an intriguing candidate for derivatization into a new class of electrophilic or radical fluorinating agents.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. For a complex molecule like 1-(2-Bromotetrafluoroethyl)cyclohexene, future research must prioritize the design of sustainable synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy.
Addition reactions, which form new chemical bonds without generating byproducts, are inherently atom-economical and represent a cornerstone of green chemistry. jocpr.com For instance, the Diels-Alder reaction, which forms a cyclohexene (B86901) ring from a diene and a dienophile, can exhibit 100% atom economy. jocpr.com Future synthetic strategies for this compound and its precursors should aim for this level of efficiency, moving away from classical multi-step sequences that often involve stoichiometric reagents and produce significant waste.
Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with reduced energy consumption and waste generation. The development of catalytic methods for the synthesis of fluorinated compounds is an active and crucial area of research. acs.org
Future investigations should focus on several catalytic strategies:
Catalytic Introduction of the Fluoroalkyl Group: Research into palladium-catalyzed cross-coupling reactions could provide efficient methods for introducing the bromotetrafluoroethyl moiety. beilstein-journals.orgorganic-chemistry.org Developing catalysts that are robust, recyclable, and can operate under mild conditions is a key goal.
Catalytic C-F Bond Manipulation: While seemingly counterintuitive for synthesis, the study of catalytic hydrodefluorination (HDF) provides valuable insights into activating and forming C-F bonds. acs.org Recent advances have identified main-group elements like bismuth and phosphorus, as well as late transition metals, as effective catalysts for HDF under mild conditions, showcasing the potential for reversible C-F bond formation. nih.govnih.govacs.org These principles could be adapted to develop novel catalytic fluorination or fluoroalkylation methods.
Use of Air-Stable and Recyclable Catalysts: To enhance practical applicability, especially on an industrial scale, research should target the use of air-stable catalysts, such as specific P(III) Lewis acids, which are accessible from commercially available reagents. nih.gov
Exploration of Novel Reactivity and Cascade Reactions
The reactivity of this compound is currently unexplored. Its structure, featuring multiple reactive sites, makes it a prime candidate for the discovery of novel chemical transformations and for use in cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient for rapidly building molecular complexity. baranlab.orgslideshare.net
Potential areas for exploration include:
Visible-Light-Induced Radical Reactions: The C-Br bond can be susceptible to radical generation. Recent studies have shown that visible light can induce tandem radical perfluoroalkylation and cyclization of unactivated alkenes to produce complex heterocyclic structures. acs.orgresearchgate.net Investigating the participation of this compound in such reactions could lead to novel polycyclic fluorinated compounds.
Cycloaddition Reactions: The electron-withdrawing nature of the tetrafluoroethyl group is expected to influence the reactivity of the cyclohexene double bond, potentially making it a good dienophile in [4+2] cycloadditions or a partner in other cycloaddition processes for constructing S-heterocycles. nih.gov
Cross-Coupling and Annulation Cascades: The vinyl bromide functionality is a well-established handle for transition metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. beilstein-journals.org This reactivity could be harnessed in cascade sequences, for example, through an initial coupling followed by an intramolecular cyclization, to construct diverse and complex molecular architectures. nih.gov
Advanced Computational Modeling for De Novo Design of Fluorinated Organobromine Compounds
Computational chemistry provides powerful tools for predicting the properties, reactivity, and potential applications of novel molecules, mitigating the need for extensive and resource-intensive experimental screening. nih.govnih.gov For a compound like this compound, computational modeling is essential to guide its future development.
Key computational approaches include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the molecule's electronic structure, molecular geometry, and frontier molecular orbitals. emerginginvestigators.org Such calculations can predict its stability and reactivity, for instance, by identifying the most likely sites for electrophilic attack on the double bond or nucleophilic substitution at the carbon-bromine bond. emerginginvestigators.orglibretexts.orgnih.gov
De Novo Molecular Design: Advanced algorithms can generate novel molecular structures with specific desired properties, a process known as de novo design. nih.govnih.gov By using the this compound scaffold as a starting point, these computational tools could design new libraries of potentially bioactive molecules. researchgate.netlimes-institut-bonn.de The predicted molecules could then be prioritized for synthesis and biological testing, accelerating the discovery of new pharmaceuticals or agrochemicals.
Challenges in Scale-Up and Industrial Production of Complex Fluorinated Building Blocks
Transitioning a complex fluorinated building block from laboratory-scale synthesis to industrial production presents a formidable set of challenges. acs.orgacs.org For a molecule like this compound, these hurdles must be anticipated and addressed for it to become a commercially viable chemical.
Significant challenges include:
Raw Material Sourcing: The ultimate source of fluorine for all organofluorine compounds is the mineral fluorspar (calcium fluoride). The supply chain for fluorinated raw materials can be unstable and is subject to increasingly stringent environmental regulations. acs.orgacs.orgresearchgate.net
Process Safety and Development: The synthesis of organofluorine compounds often involves hazardous reagents, such as hydrogen fluoride (B91410) (HF), and may require specialized equipment to handle corrosive materials or high-pressure reactions. Ensuring a safe, reliable, and reproducible process at a large scale is a major undertaking. acs.orgpharmtech.com
Cost-Effectiveness: The synthesis of complex molecules often involves multiple steps and expensive reagents, including noble metal catalysts. Developing a cost-effective manufacturing process is essential for the commercial adoption of any new building block. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Bromotetrafluoroethyl)cyclohexene, and what analytical techniques are used to confirm its structure?
- Methodological Answer : Synthesis typically involves bromination of a tetrafluoroethyl-substituted cyclohexene precursor. For analogous brominated cyclohexenes, methods include radical bromination or nucleophilic substitution using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄). Post-synthesis, structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., cyclohexene olefinic protons and bromine/fluorine coupling patterns) and FT-IR to detect C-Br (≈ 560 cm⁻¹) and C-F (≈ 1200 cm⁻¹) stretches. Mass spectrometry (EI-MS) validates molecular weight and isotopic patterns due to bromine .
Q. How does the presence of bromine and tetrafluoroethyl groups influence the stability and handling requirements of this compound under laboratory conditions?
- Methodological Answer : Bromine enhances electrophilicity, increasing reactivity toward nucleophiles but also sensitivity to light/moisture. The tetrafluoroethyl group introduces steric hindrance and electron-withdrawing effects, which stabilize the compound against thermal decomposition but may promote hydrolysis under acidic/alkaline conditions. Handling requires anhydrous environments (e.g., gloveboxes), storage in amber vials at ≤ -20°C, and immediate use post-synthesis to minimize degradation. Safety protocols include fume hoods, PPE (nitrile gloves, goggles), and neutralization of waste with sodium bicarbonate .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for nucleophilic substitutions involving this compound, and how can competing side reactions be mitigated?
- Methodological Answer : Key challenges include:
- Competing elimination : The bulky tetrafluoroethyl group promotes E2 elimination over SN2 substitution. Mitigation involves using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor bimolecular pathways.
- Fluorine-induced steric effects : Steric hindrance reduces nucleophile accessibility. Employing smaller nucleophiles (e.g., NH₃ instead of amines) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity.
Yield optimization requires real-time monitoring via GC-MS or HPLC to track by-product formation and adjust stoichiometry .
Q. How do spectroscopic data (e.g., NMR, IR) for this compound compare with computational predictions, and what discrepancies might indicate structural anomalies?
- Methodological Answer : Computational tools (e.g., DFT at the B3LYP/6-31G* level) predict NMR chemical shifts and vibrational frequencies. Discrepancies >0.5 ppm in ¹H NMR (e.g., unexpected splitting) may indicate incomplete bromination or isomerization. IR deviations in C-F stretches (e.g., shifted peaks at 1150–1250 cm⁻¹) suggest conformational changes or impurities. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects caused by fluorine substituents .
Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored for pharmaceutical intermediates?
- Methodological Answer : The compound serves as a fluorinated building block for:
- Anticancer agents : Bromine enables Suzuki-Miyaura cross-coupling with arylboronic acids to introduce aromatic pharmacophores.
- Antiviral scaffolds : Tetrafluoroethyl groups enhance metabolic stability.
Reactivity is tailored by substituting the cyclohexene ring with electron-donating groups (e.g., -OCH₃) to direct bromine toward specific positions. Radical initiators (e.g., AIBN) facilitate regioselective functionalization in drug precursor synthesis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the regioselectivity of this compound in radical addition reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or initiator choice. For example:
- Non-polar solvents (hexane) favor allylic bromination due to radical stability.
- Polar solvents (acetonitrile) promote vicinal addition via polar transition states.
To resolve discrepancies, replicate experiments under standardized conditions (e.g., 70°C with AIBN in toluene) and characterize products via 2D NMR (COSY, HSQC) to confirm regiochemistry. Meta-analyses of solvent dielectric constants and radical stabilization energies (via DFT) provide mechanistic insights .
Catalytic Applications
Q. Can cobalt-based metal-organic frameworks (MOFs) catalyze oxidation reactions of this compound, and what products dominate?
- Methodological Answer : Cobalt-MOFs (e.g., MFU-1) activate peroxides (e.g., TBHP) to oxidize the cyclohexene moiety. Dominant products include:
- Epoxides : From electrophilic oxygen insertion at the double bond.
- Ketones : Via allylic oxidation, enhanced by electron-withdrawing fluorine groups.
Reaction monitoring via GC-MS and in situ IR reveals product distributions. Catalyst recycling studies (≥5 cycles) assess stability against bromine-induced deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
